molecular formula C9H7ClN2 B1510944 6-Chloro-4-methylquinazoline CAS No. 1071752-93-6

6-Chloro-4-methylquinazoline

Katalognummer: B1510944
CAS-Nummer: 1071752-93-6
Molekulargewicht: 178.62 g/mol
InChI-Schlüssel: KWAPZDPWJQOVDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-methylquinazoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-Chloro-4-methylquinazoline is C_10H_8ClN_3, featuring a quinazoline core with a chlorine atom at the 6-position and a methyl group at the 4-position. The presence of these substituents enhances its biological activity and reactivity, making it a valuable scaffold for developing new therapeutic agents.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

  • Lung Carcinoma (A549)
  • Breast Carcinoma (MCF-7)
  • Hepatocellular Carcinoma (HepG2)

For instance, one study reported that a derivative exhibited IC50 values of 2.1 µM for HepG2 cells, indicating potent cytotoxicity against these cancer cells . The mechanism involves the inhibition of key signaling pathways associated with cancer cell growth and survival.

Kinase Inhibition

Recent research has identified this compound derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). PAK4 is implicated in various cancer-related processes, including cell migration and invasion. A specific derivative demonstrated remarkable selectivity for PAK4 over other kinases, which could lead to targeted anticancer therapies .

CompoundTarget KinaseSelectivityIC50 (µM)
CZh226PAK4346-fold vs PAK1Not specified
Other DerivativesVariousVariesVaries

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications on the quinazoline scaffold play a crucial role in enhancing its antimicrobial efficacy .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be used to create more complex molecules with potential therapeutic applications across different medical fields, including oncology and infectious diseases .

Case Study 1: Anticancer Development

A study focused on synthesizing and evaluating a series of 6-chloroquinazoline derivatives revealed their activity against several cancer cell lines. The research highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced potency and selectivity against specific cancer targets .

Case Study 2: Antimicrobial Research

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that some compounds exhibited significant antibacterial activity with minimal cytotoxicity towards human cells, suggesting their potential as safe therapeutic agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions, enabling the introduction of amine, alkoxy, and sulfur-containing groups.

Key Reagents and Conditions:

  • Amines : Reactivity with aliphatic/aromatic amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields 6-amino-4-methylquinazoline derivatives .

  • Thiols : Thiolate ions in basic aqueous ethanol substitute chlorine to form thioether derivatives .

  • Alkoxides : Methanol/sodium methoxide under reflux produces 6-methoxy-4-methylquinazoline .

Example Reaction :

6 Chloro 4 methylquinazoline+R NH2DMF 70 C6 R NH 4 methylquinazoline+HCl\text{6 Chloro 4 methylquinazoline}+\text{R NH}_2\xrightarrow{\text{DMF 70 C}}\text{6 R NH 4 methylquinazoline}+\text{HCl}

Table 1: Substitution Reactions and Yields

NucleophileProductYield (%)ConditionsSource
Piperidine6-Piperidino-4-methylquinazoline78DMF, 80°C, 6h
4-Methoxyaniline6-(4-Methoxyphenylamino)-4-methylquinazoline65Ethanol, reflux, 12h
Sodium thiomethoxide6-Methylthio-4-methylquinazoline82NaOH/EtOH, 50°C, 4h

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom participates in cross-coupling reactions, enabling C–C bond formation for complex heterocycles.

Suzuki-Miyaura Coupling:

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids, producing biaryl derivatives. This method is critical for synthesizing kinase inhibitors .

Example :

6 Chloro 4 methylquinazoline+Ar B OH 2Pd PPh K CO 6 Ar 4 methylquinazoline+B OH 3\text{6 Chloro 4 methylquinazoline}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh K CO }}\text{6 Ar 4 methylquinazoline}+\text{B OH }_3

Table 2: Coupling Partners and Applications

Boronic AcidProductApplicationIC₅₀ (µM)Source
4-Cyanophenyl6-(4-Cyanophenyl)-4-methylquinazolinePAK4 Inhibition0.014
3-Pyridyl6-(3-Pyridyl)-4-methylquinazolineAnticancer Lead3.2 (MDA-MB-468)

Oxidation:

Controlled oxidation with KMnO₄/H₂SO₄ converts the methyl group at position 4 to a carboxylic acid, yielding 6-chloro-4-quinazolinecarboxylic acid .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to its 1,4-dihydro form, altering electronic properties for enhanced biological activity.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Halogenated Quinazolines

CompoundPositionHalogenReaction Rate (vs. 6-Cl-4-Me)
6-Fluoro-4-methylquinazoline6F0.3× (slower due to weaker leaving group)
6-Bromo-4-methylquinazoline6Br1.2× (faster)
7-Chloro-4-methylquinazoline7Cl0.7× (steric hindrance)

Mechanistic Insights and Case Studies

  • PAK4 Inhibition : Substituents at position 6 (e.g., cyanophenyl) enhance binding to the kinase ATP pocket via H-bonding with Leu398 and hydrophobic interactions with Met395 .

  • Anticancer SAR : Electron-withdrawing groups at position 6 correlate with improved cytotoxicity. For example, 6-cyano derivatives show IC₅₀ values <10 µM in colorectal cancer models .

Figure 1 : Proposed binding mode of 6-(4-cyanophenyl)-4-methylquinazoline in PAK4 (PDB: 6X4L) .

Eigenschaften

CAS-Nummer

1071752-93-6

Molekularformel

C9H7ClN2

Molekulargewicht

178.62 g/mol

IUPAC-Name

6-chloro-4-methylquinazoline

InChI

InChI=1S/C9H7ClN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3

InChI-Schlüssel

KWAPZDPWJQOVDD-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NC=N1)Cl

Kanonische SMILES

CC1=C2C=C(C=CC2=NC=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.